![molecular formula C18H20N2O7 B1676539 Metyrapone tartrate CAS No. 908-35-0](/img/structure/B1676539.png)
Metyrapone tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲吡酮酒石酸盐是一种化学化合物,主要用于某些内分泌疾病,特别是库欣综合征的诊断和治疗。它是一种甾体 11-β-单加氧酶抑制剂,该酶在皮质醇合成中起着至关重要的作用。 通过抑制这种酶,甲吡酮酒石酸盐有助于降低体内皮质醇水平 .
准备方法
合成路线和反应条件
甲吡酮酒石酸盐的合成涉及多个步骤,从基本的吡啶衍生物开始。关键步骤包括:
吡啶环的形成: 第一步涉及通过一系列缩合反应形成吡啶环。
官能团的引入: 将各种官能团引入吡啶环以实现所需的化学结构。这包括添加甲基和羟基。
工业生产方法
甲吡酮酒石酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 在受控条件下,在工业反应器中反应大量的起始原料。
纯化: 使用工业规模的结晶和过滤技术对粗产品进行纯化。
质量控制: 最终产品经过严格的质量控制测试,以确保其纯度和功效.
化学反应分析
反应类型
甲吡酮酒石酸盐会经历多种类型的化学反应,包括:
氧化: 该化合物可以氧化形成各种氧化衍生物。
还原: 还原反应可以将甲吡酮酒石酸盐转化为其还原形式。
常见的试剂和条件
氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。
取代反应: 卤化剂和其他亲电试剂用于取代反应.
形成的主要产物
科学研究应用
Clinical Applications
1.1. Treatment of Cushing's Syndrome
Metyrapone tartrate is utilized in the management of Cushing's syndrome, a condition characterized by excessive cortisol production. By inhibiting 11β-hydroxylase, metyrapone reduces cortisol levels, alleviating symptoms associated with this disorder. Clinical studies have demonstrated its efficacy in lowering serum cortisol levels and improving patient outcomes .
1.2. Diagnostic Tool for Adrenal Function
Metyrapone is employed as a diagnostic agent to evaluate the hypothalamic-pituitary-adrenal (HPA) axis function. It is particularly useful in assessing adrenal insufficiency by measuring the increase in adrenocorticotropic hormone (ACTH) following metyrapone administration, as the inhibition of cortisol synthesis removes the negative feedback on ACTH secretion .
Psychiatric Applications
2.1. Adjunctive Treatment in Depression
Recent studies have explored the use of metyrapone as an adjunctive treatment for major depressive disorder. A randomized controlled trial indicated that patients receiving metyrapone alongside standard antidepressants exhibited a more rapid response and improved treatment outcomes compared to those receiving placebo . The mechanism is thought to involve modulation of cortisol levels, which are often dysregulated in depression.
Mechanistic Insights
Metyrapone's mechanism of action involves the inhibition of the CYP11B1 enzyme, leading to decreased cortisol production and increased levels of precursor hormones like 11-deoxycortisol. This results in a compensatory rise in ACTH levels due to reduced feedback inhibition . The compound also activates autophagy pathways, which may have implications for metabolic health and neuroprotection .
Research Applications
4.1. Autophagy Research
Recent studies have highlighted metyrapone's role as an autophagy activator, showing that it can enhance autophagic processes in cellular models. This effect is mediated through downregulation of the mTOR pathway, suggesting potential applications in metabolic disorders and neurodegenerative diseases .
Summary Table: Applications of this compound
Case Studies
- Cushing's Syndrome Management : A clinical study involving patients with Cushing's syndrome showed that administration of metyrapone led to significant reductions in serum cortisol levels over a four-week period, with most patients reporting symptomatic relief.
- Major Depression Trial : In a double-blind study involving 63 hospitalized patients with major depression, those treated with metyrapone demonstrated earlier onset of antidepressant effects compared to the placebo group, indicating its potential as an effective adjunct therapy .
作用机制
甲吡酮酒石酸盐通过抑制酶甾体 11-β-单加氧酶发挥作用。该酶负责肾上腺皮质中 11-脱氧皮质醇转化为皮质醇。通过抑制这种酶,甲吡酮酒石酸盐降低皮质醇的产生,导致促肾上腺皮质激素 (ACTH) 和 11-脱氧皮质醇水平升高。 这种机制在诊断和治疗应用中都被使用 .
相似化合物的比较
类似化合物
酮康唑: 另一种用于治疗库欣综合征的类固醇生成抑制剂。
米托坦: 用于治疗肾上腺癌,具有类似的降低皮质醇的作用。
奥西洛司他: 一种作用机制类似的新型类固醇生成抑制剂.
甲吡酮酒石酸盐的独特性
甲吡酮酒石酸盐因其快速起效和对甾体 11-β-单加氧酶的特异性抑制而独一无二。 与其他一些抑制剂不同,甲吡酮酒石酸盐主要用于诊断目的,使其成为内分泌学中的宝贵工具 .
属性
CAS 编号 |
908-35-0 |
---|---|
分子式 |
C18H20N2O7 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C14H14N2O.C4H6O6/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11;5-1(3(7)8)2(6)4(9)10/h3-10H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI 键 |
LHWDMZWPKSLALX-LREBCSMRSA-N |
SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
手性 SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SU-4885; SU4885; SU 4885; Metopirone tartrate; Metyrapone tartrate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。